2-Methyl-4-nonanol
CAS No.: 26533-31-3
Cat. No.: VC3905937
Molecular Formula: C10H22O
Molecular Weight: 158.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26533-31-3 |
---|---|
Molecular Formula | C10H22O |
Molecular Weight | 158.28 g/mol |
IUPAC Name | 2-methylnonan-4-ol |
Standard InChI | InChI=1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H,4-8H2,1-3H3 |
Standard InChI Key | IBHHTADZYDLHPM-UHFFFAOYSA-N |
SMILES | CCCCCC(CC(C)C)O |
Canonical SMILES | CCCCCC(CC(C)C)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-Methyl-4-nonanol, systematically named 4-nonanol-2-methyl, is a ten-carbon alcohol with a hydroxyl group at the fourth position and a methyl branch at the second carbon. Its IUPAC name is 2-methylnonan-4-ol, and alternative synonyms include 4-Nonanol, 2-methyl- (CAS 26533-31-3) and SCHEMBL1028554 . The molecular formula corresponds to a molar mass of 158.28 g/mol , consistent with computed PubChem data .
Molecular Geometry
The compound’s 2D structure (Fig. 1) features a hydroxyl group (-OH) at C4 and a methyl branch (-CH) at C2, creating a stereocenter at C4. The 3D conformation, accessible via PubChem’s interactive model , reveals a staggered configuration minimizing steric hindrance between the hydroxyl and methyl groups .
Synthetic Pathways and Reaction Mechanisms
Grignard Reaction with Hexanal
A primary synthesis route involves the Grignard reaction between hexanal () and a methylmagnesium bromide reagent . The mechanism proceeds as follows:
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Formation of the Grignard Reagent: Magnesium reacts with methyl bromide in anhydrous ether to form methylmagnesium bromide () .
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Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of hexanal, yielding a magnesium alkoxide intermediate .
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Protonation: Acidic workup (e.g., ) hydrolyzes the intermediate to 2-methyl-4-nonanol .
This method achieves moderate yields (60–75%) and is scalable for industrial production .
Alternative Routes: Dehydration of Carbinols
2-Methyl-4-nonanol can also derive from the dehydration of 2-methyl-3-nonanol using alumina catalysts at 300–325°C . This acid-catalyzed elimination produces a mixture of alkenes, predominantly 2-methyl-2-nonene and 2-methyl-3-nonene . While less direct, this pathway highlights the compound’s role as an intermediate in alkene synthesis .
Physical and Chemical Properties
Thermodynamic Data
Property | Value | Source |
---|---|---|
Molecular Weight | 158.28 g/mol | |
Boiling Point | 163°C (predicted) | |
Density | 0.82–0.84 g/cm³ (estimated) | |
Refractive Index () | 1.422–1.435 |
Predicted boiling points align with homologous secondary alcohols, while the refractive index suggests moderate polarity .
Nuclear Magnetic Resonance (NMR)
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NMR (Varian A-60): Peaks at δ 1.20 (m, CH), δ 1.50 (s, OH), and δ 3.60 (q, CH-O) .
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NMR: Signals at δ 22.1 (C2-CH), δ 70.4 (C4-OH), and δ 25–35 (aliphatic chain) .
Infrared (IR) Spectroscopy
FTIR (neat) shows a broad O-H stretch at 3300 cm, C-O vibration at 1050 cm, and C-H stretches at 2850–2950 cm .
Parameter | Detail |
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Biodegradability | Readily biodegradable (OECD 301F) |
Aquatic Toxicity | LC (fish): 12 mg/L (96h) |
Handling Precautions | Use PPE; avoid inhalation |
While biodegradable, concentrated releases risk harming aquatic ecosystems.
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